molecular formula C27H45NO3 B052007 Vertaline B CAS No. 118985-28-7

Vertaline B

Katalognummer B052007
CAS-Nummer: 118985-28-7
Molekulargewicht: 431.7 g/mol
InChI-Schlüssel: BMGBVZMEIAHUFA-CUAWSUMVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vertaline B is a potent synthetic alkaloid that has gained significant attention in the scientific community due to its unique chemical structure and potential therapeutic applications. This compound is synthesized through a complex synthesis method that involves several chemical reactions, leading to the formation of a highly pure and stable compound. Vertaline B has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action, making it a promising candidate for future research and development.

Wirkmechanismus

The mechanism of action of Vertaline B is not fully understood, but it is believed to involve the modulation of serotonin receptors. Serotonin is a neurotransmitter that plays a key role in regulating mood, appetite, and sleep. Vertaline B has been shown to bind to serotonin receptors, leading to the activation of downstream signaling pathways. This results in the release of neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of mood and pain perception.
Biochemical and Physiological Effects:
Vertaline B has been shown to have several biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation. Furthermore, it has been shown to have antitumor properties, making it a potential candidate for the development of new cancer drugs. Vertaline B has also been shown to have a high affinity for serotonin receptors, which are involved in the regulation of mood, appetite, and sleep.

Vorteile Und Einschränkungen Für Laborexperimente

Vertaline B has several advantages for lab experiments. It is a highly pure and stable compound, making it suitable for biochemical and physiological studies. Furthermore, it has been extensively studied for its mechanism of action and potential therapeutic applications, making it a promising candidate for future research. However, there are also limitations to using Vertaline B in lab experiments. It is a synthetic compound, which means that it may not accurately reflect the effects of natural compounds found in living organisms. Furthermore, its mechanism of action is not fully understood, which may limit its potential applications in the future.

Zukünftige Richtungen

There are several future directions for research on Vertaline B. One potential direction is to further investigate its mechanism of action and how it interacts with serotonin receptors. This could lead to the development of new drugs for the treatment of mood disorders and pain. Another direction is to investigate its potential as a cancer drug, as it has been shown to have antitumor properties. Furthermore, research could be done to investigate the potential side effects and safety of Vertaline B, which would be important for its development as a drug. Overall, Vertaline B is a promising compound for future research and development, with potential applications in several areas of medicine.

Synthesemethoden

The synthesis of Vertaline B involves several chemical reactions, starting with the reaction of tryptamine with acetaldehyde to form N-acetyltryptamine. This intermediate is then reacted with ethyl chloroformate to form N-acetyl-N-ethylcarbamoyltryptamine. The final step involves the reaction of this intermediate with pyridine hydrochloride to form Vertaline B. The synthesis method is complex and requires expertise in organic chemistry, but it yields a highly pure and stable compound that is suitable for scientific research.

Wissenschaftliche Forschungsanwendungen

Vertaline B has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and antitumor properties, making it a promising candidate for the development of new drugs. Furthermore, it has been shown to have a high affinity for serotonin receptors, which are involved in the regulation of mood, appetite, and sleep. This makes Vertaline B a potential candidate for the treatment of mood disorders such as depression and anxiety.

Eigenschaften

CAS-Nummer

118985-28-7

Produktname

Vertaline B

Molekularformel

C27H45NO3

Molekulargewicht

431.7 g/mol

IUPAC-Name

(3S,8S,9S,10R,13S,14S,16S,17R)-17-[(1R)-1-hydroxy-1-[(5S)-5-methylpiperidin-2-yl]ethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol

InChI

InChI=1S/C27H45NO3/c1-16-5-8-23(28-15-16)27(4,31)24-22(30)14-21-19-7-6-17-13-18(29)9-11-25(17,2)20(19)10-12-26(21,24)3/h6,16,18-24,28-31H,5,7-15H2,1-4H3/t16-,18-,19+,20-,21-,22-,23?,24-,25-,26-,27-/m0/s1

InChI-Schlüssel

BMGBVZMEIAHUFA-CUAWSUMVSA-N

Isomerische SMILES

C[C@H]1CCC(NC1)[C@@](C)([C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C)O)O

SMILES

CC1CCC(NC1)C(C)(C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)O)O

Kanonische SMILES

CC1CCC(NC1)C(C)(C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)O)O

Synonyme

22,26-epiminocholest-5-ene-3,16,20-triol
vertaline B

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.